molecular formula C22H19ClN4O3 B2612923 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 904007-81-4

2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2612923
CAS No.: 904007-81-4
M. Wt: 422.87
InChI Key: FKROUUVWRJEJOX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(4-(3-Methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound of high interest in scientific research, particularly within the field of medicinal chemistry. It is built around an oxazole heterocyclic scaffold , a motif recognized for its diverse biological activities and its ability to interact with a broad range of enzymes and receptors through hydrogen, hydrophobic, and van der Waals bonds . The specific molecular architecture of this compound, which integrates the oxazole core with a chlorophenyl group and a 3-methoxybenzoyl-piperazine moiety, suggests potential for varied biochemical interactions. Compounds with this general structure are often investigated for their applicability in multiple research areas, including anticancer, antiviral, and antibacterial studies . Furthermore, the piperazine fragment is a common feature in pharmacologically active molecules and is frequently modified to fine-tune physicochemical properties and biological activity, making it a valuable template for drug discovery research . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-18-4-2-3-16(13-18)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROUUVWRJEJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methoxybenzoyl groups. Common reagents used in these reactions include chlorinating agents, benzoyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxazole-4-carbonitrile Derivatives

The following oxazole-4-carbonitrile analogs share structural similarities but differ in substituent groups, impacting their physicochemical and biological profiles:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties/Applications Reference
Target Compound 4-Chlorophenyl 4-(3-Methoxybenzoyl)piperazin-1-yl Potential CNS/antifungal activity (inferred from structural analogs)
3r: 2-(4-Chlorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile 4-Chlorophenyl 1H-Indol-3-yl Antifungal activity (explicitly tested in )
3q: 2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile 4-Fluorophenyl 1H-Indol-3-yl Enhanced lipophilicity due to fluorine substitution
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)oxazole-4-carbonitrile 2-Furyl 4-(3-Chlorobenzoyl)piperazin-1-yl Likely altered π-π stacking due to furyl vs. aryl groups
Key Observations:
  • Substituent Effects on Bioactivity : The indole-containing analogs (e.g., 3r, 3q) exhibit antifungal properties, suggesting that the 1H-indol-3-yl group enhances interaction with fungal targets . The target compound’s 3-methoxybenzoyl-piperazinyl group may instead favor CNS activity due to piperazine’s prevalence in neurotransmitter-targeting drugs.
  • Electron-Withdrawing vs. Electron-Donating Groups : Replacing 4-chlorophenyl (moderate electron-withdrawing) with 4-fluorophenyl (stronger electron-withdrawing) in 3q could increase metabolic stability but reduce solubility .
  • Heterocyclic vs. Aromatic Substituents : The furyl group in ’s compound may reduce planarity compared to 4-chlorophenyl, affecting membrane penetration .

Piperazine-Containing Analogs

Piperazine derivatives are common in drug design due to their conformational flexibility and hydrogen-bonding capacity.

Compound Name Piperazine Substituent Core Structure Notable Features Reference
Target Compound 3-Methoxybenzoyl Oxazole-4-carbonitrile Methoxy group enhances electron density, potentially improving receptor binding
Cetirizine Hydrochloride Intermediate (4-Chlorophenyl)phenylmethyl Ethanol-piperazine Antihistamine activity; highlights piperazine’s role in H1-receptor antagonism
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)oxazole-4-carbonitrile 3-Chlorobenzoyl Oxazole-4-carbonitrile Chloro substitution may increase hydrophobicity vs. methoxy in the target compound
Key Observations:
  • Benzoyl Substitutions : The 3-methoxy group in the target compound vs. 3-chloro in ’s analog alters electronic effects. Methoxy is electron-donating, which may enhance solubility and hydrogen-bonding capacity compared to chloro’s electron-withdrawing nature .

Computational Insights into Molecular Interactions

Advanced computational tools like Multiwfn () and noncovalent interaction (NCI) analysis () provide deeper insights:

  • Electrostatic Potential (ESP): The 3-methoxy group in the target compound likely creates a localized negative charge, facilitating interactions with positively charged residues in biological targets .
  • NCI Analysis : The 4-chlorophenyl group may engage in halogen bonding, while the piperazine moiety participates in hydrogen bonding, as seen in analogous systems .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an oxazole ring with a piperazine moiety and a chlorophenyl group. Its molecular formula is C20H20ClN3O2C_{20}H_{20}ClN_3O_2 with a molecular weight of approximately 373.85 g/mol.

Structure Overview

ComponentDescription
Oxazole RingA five-membered heterocyclic compound
Piperazine MoietyA six-membered ring containing two nitrogen atoms
Chlorophenyl GroupA phenyl ring substituted with a chlorine atom
Methoxybenzoyl GroupA benzoyl group with a methoxy substituent

The biological activity of This compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas, including:

  • Antitumor Activity : Preliminary studies suggest its efficacy against certain cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.

Case Studies and Research Findings

  • Antitumor Studies : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Research : A study evaluated the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential for treating inflammatory diseases.
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing significant inhibition of growth, which highlights its potential as an antimicrobial agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in NO production
AntimicrobialGrowth inhibition of bacteria

Q & A

Q. What are common synthetic routes for constructing the oxazole-piperazine core in this compound?

The oxazole ring can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (120°C). For example, substituted benzoic acid hydrazides undergo cyclization to form oxadiazoles or oxazoles, as demonstrated in analogous compounds . The piperazine moiety is typically introduced via nucleophilic substitution or coupling reactions, such as reacting acyl chlorides with piperazine derivatives under anhydrous conditions.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • IR and NMR spectroscopy are essential for confirming functional groups (e.g., carbonyl, nitrile) and substituent positions.
  • Single-crystal X-ray diffraction provides definitive bond lengths, angles, and stereochemistry. For example, ethyl 5-(4-chlorophenyl)thiazole derivatives were resolved with an R factor of 0.040 using X-ray crystallography .
  • Mass spectrometry validates molecular weight and fragmentation patterns.

Q. How can computational tools like AutoDock and Multiwfn aid in studying this compound?

  • AutoDock4 enables molecular docking to predict binding affinities with biological targets (e.g., enzymes or receptors). Flexible side-chain docking is recommended for receptors with conformational variability .
  • Multiwfn analyzes electron density, electrostatic potential, and noncovalent interactions (e.g., hydrogen bonds) to rationalize reactivity or binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for analogs of this compound?

Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay conditions, stereochemistry, or impurities. Strategies include:

  • Reproducing synthesis with strict control of reaction conditions (e.g., temperature, solvent purity) .
  • Comparative molecular field analysis (CoMFA) to correlate structural variations (e.g., substituent electronegativity) with activity trends .
  • Crystallographic validation of active vs. inactive analogs to identify critical interactions .

Q. What strategies optimize the synthesis yield of the methoxybenzoyl-piperazine moiety?

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity for aryl coupling steps.
  • Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent side reactions during acylation .
  • High-throughput screening of catalysts (e.g., Pd/C for Suzuki couplings) enhances efficiency .

Q. How do noncovalent interactions influence the compound’s binding to carbonic anhydrase or other targets?

Noncovalent interactions (van der Waals, π-π stacking) can be mapped using quantum theory of atoms in molecules (QTAIM) via Multiwfn. For example, electron localization function (ELF) analysis reveals steric clashes or favorable binding pockets . In carbonic anhydrase inhibitors, methoxy groups enhance hydrophobic interactions, while chlorophenyl groups contribute to π-stacking with aromatic residues .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • HPLC-MS monitoring of degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • DSC/TGA analysis assesses thermal stability and polymorphic transitions .
  • Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in aqueous environments .

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